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Compound of Interest

Compound Name: 2,5-Difluoro-3-iodophenol
Cat. No.: B11755530
Get Quote
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Part 1: Executive Summary & Structural Context

2,5-Difluoro-3-iodophenol (CAS: 2091222-95-4) is a highly specialized halogenated aromatic
scaffold used primarily as a building block in the synthesis of agrochemicals and
pharmaceutical intermediates.[1] Its unique substitution pattern—featuring two fluorine atoms
and a reactive iodine handle—makes it a critical node for structure-activity relationship (SAR)
tuning, particularly for modulating metabolic stability and lipophilicity.

This guide provides a comprehensive spectroscopic profile based on theoretical substituent
effects and empirical data from structural analogs. It serves as a self-validating reference for
researchers confirming the identity of this compound during synthesis or quality control.

Compound Identity
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Parameter Detail

IUPAC Name 2,5-Difluoro-3-iodophenol

Formula CeHsF210

Molecular Weight 255.99 g/mol

Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in MeOH, DMSO, CDCls, EtOAc

Part 2: NMR Spectroscopy (Structural Elucidation)

The NMR profile of 2,5-Difluoro-3-iodophenol is dominated by the interplay between the

fluorine nuclei (

F, Spin 1/2) and the protons/carbons. The presence of lodine at the C3 position introduces
significant shielding effects on the adjacent carbon.

H NMR Spectroscopy (Proton)

The molecule possesses two aromatic protons (H4 and H6) and one phenolic proton (-OH).
The aromatic protons appear as complex multiplets due to heteronuclear coupling with the two

fluorine atoms (

)

Predicted Chemical Shifts & Splitting (Solvent: CDClIs):
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Mechanistic Insight:

e H4 (Ortho to I, Ortho to F): The lodine atom exerts a "heavy atom effect,” but the immediate

ortho-Fluorine (F5) dominates the splitting.

e H6 (Ortho to F, Ortho to OH): This proton is significantly shielded by the electron-donating

OH group, appearing upfield of H4.

F NMR Spectroscopy (Fluorine)

This is the most diagnostic tool for rapid confirmation. The spectrum will show two distinct

signals, both appearing as multiplets due to F-F and F-H coupling.

Predicted Chemical Shifts:

e F-2:
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-135 to -145 ppm (approx).

o Environment:[2] Ortho to OH, Ortho to I.
e F-5:

-115 to -125 ppm (approx).

o Environment:[2] Meta to OH, Parato I.

C NMR Spectroscopy (Carbon)

The

C spectrum is characterized by extensive C-F coupling (doublets or doublets of doublets) and
the diagnostic lodine-bearing carbon.
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Part 3: Mass Spectrometry (MS)[3]

Mass spectrometry confirms the molecular weight and the presence of the halogen pattern.

 lonization Mode: Electrospray lonization (ESI) - Negative Mode is preferred for phenols (

).

e Molecular lon:
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o Formula:

o m/z (Monoisotopic): 254.91 Da (Calculated for
).

¢ Isotope Pattern:

o lodine (
[) is monoisotopic.

o Fluorine (
F) is monoisotopic.

o Result: You will observe a single dominant peak at m/z ~255. No M+2 peak (unlike Cl or
Br compounds).

Fragmentation Pathway (EI/ESI):

e (255): Parent ion.

e Loss of | (127): Cleavage of the weak C-I bond. Resulting fragment at m/z ~128 (

).

e Loss of HF (20): Secondary fragmentation often seen in ortho-fluorophenols.

Part 4: Infrared Spectroscopy (IR)

IR is useful for confirming functional groups but less specific for regiochemistry than NMR.
e O-H Stretch:

(Broad, H-bonded).

e C=C Aromatic:

(Multiple sharp bands).
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o C-F Stretch:

(Very strong, broad band).

e C-l Stretch:
(Weak, often in fingerprint region).

Part 5: Experimental Protocols

To ensure reproducible data, follow these standardized preparation workflows.

Protocol A: NMR Sample Preparation

e Solvent Selection: Use DMSO-ds for the sharpest OH peak and best solubility. Use CDClIs if
the compound is strictly non-polar or for direct comparison with literature standards.

o Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.

« Filtration: Filter through a cotton plug in a glass pipette to remove insoluble particulates that
cause line broadening.

e Acquisition:
o Run
H (16 scans).[3]
o Run

F (uncoupled) to verify purity (should see exactly 2 peaks).

Protocol B: LC-MS Purity Check

 Dilution: Prepare a 0.1 mg/mL solution in Acetonitrile/Water (50:50).
e Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 pm).

e Mobile Phase:

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://pdf.benchchem.com/3255/Spectroscopic_Analysis_of_2_5_Diiodophenol_A_Technical_Overview.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11755530?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o A: Water + 0.1% Formic Acid.

o B: Acetonitrile + 0.1% Formic Acid.

e Gradient: 5% B to 95% B over 5 minutes.
o Detection: UV at 254 nm and 210 nm; MS (ESI Neg).

Part 6: Visualization of Structural Logic

The following diagram illustrates the logical flow for assigning the NMR signals based on the
specific regiochemistry of 2,5-Difluoro-3-iodophenol.

H-4 (dd/ddd)
~7.2 ppm
(Trapped by | & F)

Deshielding Zone

H-6 (dd/ddd)
~6.6 ppm
(Shielded by OH)

Shielding Zone
g >

1H NMR Spectrum

F-2 Signal
Ortho to OH
(-140 ppm range)

2,5-Difluoro-3-iodophenol 19F NMR Spectrum
F-5 Signal
Parato |

(-120 ppm range)

C-3 (C-I)
Shielded (~80 ppm)
Diagnostic Peak

w‘
C-F Carbons

Large Splitting
(>240 Hz)

Heavy Atom Effect >

13C NMR Spectrum

Click to download full resolution via product page

Figure 1: Spectroscopic assignment logic flow for 2,5-Difluoro-3-iodophenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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